molecular formula C23H23IN2 B12568865 2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide CAS No. 581092-64-0

2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide

Cat. No.: B12568865
CAS No.: 581092-64-0
M. Wt: 454.3 g/mol
InChI Key: KKFZGCAWJJEZDN-UHFFFAOYSA-N
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Description

2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their wide-ranging biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with an appropriate aniline derivative under specific conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the indole ring system . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial production methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce different functional groups onto the indole ring, leading to a variety of substituted derivatives .

Scientific Research Applications

2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trimethyl-1-octadecyl-3H-indol-1-ium iodide
  • 2-(4-Hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
  • 2-(3,4-Dihydroxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide

Uniqueness

2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

581092-64-0

Molecular Formula

C23H23IN2

Molecular Weight

454.3 g/mol

IUPAC Name

N-[2-(1,3,3-trimethylbenzo[g]indol-1-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C23H22N2.HI/c1-23(2)20-14-13-17-9-7-8-12-19(17)22(20)25(3)21(23)15-16-24-18-10-5-4-6-11-18;/h4-16H,1-3H3;1H

InChI Key

KKFZGCAWJJEZDN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1C=CNC4=CC=CC=C4)C)C.[I-]

Origin of Product

United States

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